![molecular formula C21H26N2O4S B2750818 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 955596-12-0](/img/structure/B2750818.png)
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
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Description
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes for Zinc(II) Detection
One area of application involves the synthesis and evaluation of fluorescent probes for zinc(II) detection. The study of analogues related to Zinquin ester, a specific fluorophore for Zn(II), has been significant. Research describes the synthesis of isomers and their capacity to form fluorescent complexes with zinc(II), indicating their potential as sensitive probes for zinc(II) in biochemical assays (Kimber et al., 2003).
Inhibition of Protein Kinases
Another application is found in the development of inhibitors for cyclic AMP-dependent protein kinase (Protein Kinase A), which play a critical role in cell signaling pathways. Isoquinolinesulfonamides, including related compounds, have shown potent and selective inhibitory action against Protein Kinase A, offering insights into therapeutic interventions for diseases where protein kinase dysregulation is a factor (Chijiwa et al., 1990).
Antimicrobial Activity
Compounds structurally similar to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide have been synthesized and tested for antimicrobial activity. Research has shown that certain benzenesulfonamide derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi, suggesting their potential as templates for the development of new antimicrobial agents (Vanparia et al., 2010).
Catalytic Organic Synthesis
The use of related compounds in catalytic organic synthesis, particularly in the cyanation of chelation-assisted C-H bonds, demonstrates their utility in synthetic chemistry. Research shows that these compounds can facilitate the synthesis of various organic molecules, including benzonitrile derivatives, through efficient catalytic processes (Chaitanya et al., 2013).
Inhibitors for Carbonic Anhydrases
Isoquinolinesulfonamides have been identified as inhibitors of human carbonic anhydrases, which are involved in various physiological processes including respiration, acid-base balance, and CO2 transport. The structural analysis of these inhibitors bound to carbonic anhydrase provides insights for designing selective inhibitors targeting specific isozymes for therapeutic applications (Mader et al., 2011).
properties
IUPAC Name |
4-methoxy-2-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-10-9-16-5-6-18(12-17(16)13-23)22-28(25,26)20-8-7-19(27-4)11-15(20)3/h5-8,11-12,14,22H,9-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVONGLIZPDRYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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